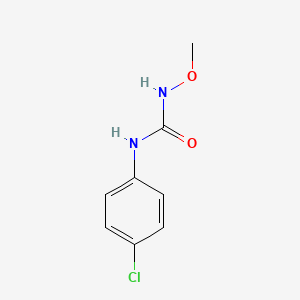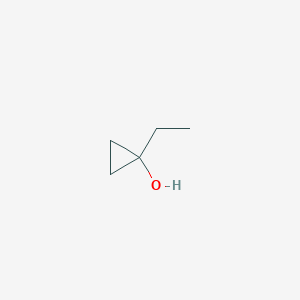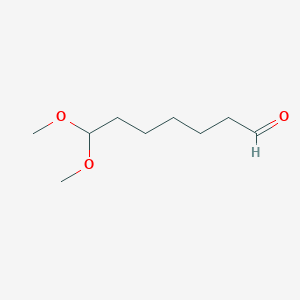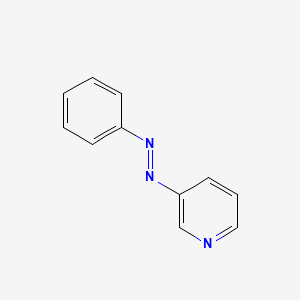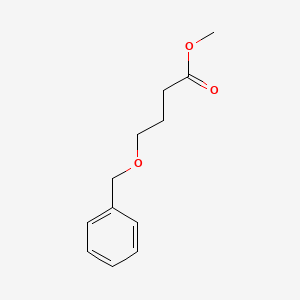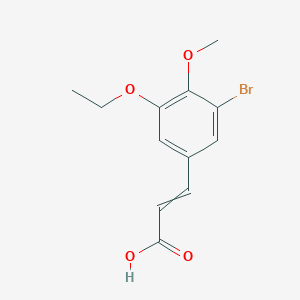
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid
Descripción general
Descripción
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, also known as BEMPA, is an organic compound composed of a phenyl ring and an acrylic acid moiety. It is a white, crystalline solid with a melting point of 90°C and a boiling point of 212°C. BEMPA is a useful reagent in organic synthesis and has a wide range of applications in scientific research. In
Aplicaciones Científicas De Investigación
1. Material Properties and Polymerization
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid and its derivatives are explored in various polymerization processes to produce materials with enhanced properties. A significant application is found in the direct synthesis of branched, carboxylic acid-functionalized polyolefins, such as ethylene-co-acrylic acid copolymers. These materials are synthesized via a palladium-catalyzed polymerization process, leading to products with potentially better control over microstructures and improved mechanical properties (Dai & Chen, 2018).
2. Corrosion Inhibition
Certain derivatives of (E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid are used as effective corrosion inhibitors. For example, acrylamide derivatives are studied for their impact on corrosion inhibition of copper in nitric acid solutions. These compounds show promising results as mixed-type inhibitors, indicating a potential application in protecting metals from corrosion (Abu-Rayyan et al., 2022).
3. Synthesis and Crystal Structure
The synthesis and crystal structure analysis of derivatives of (E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid, such as E and Z isomers, are explored in research. This involves selective acidification and X-ray diffraction studies to confirm the structures of these isomers, providing valuable information for further applications in material science and pharmaceuticals (Chenna et al., 2008).
4. Polymerization Techniques
The reversible addition fragmentation chain transfer (RAFT) polymerization of related acrylates is a novel route toward producing poly(acrylic acid) and derived block copolymer structures. This technique demonstrates an optimized polymerization process, leading to well-defined poly(acrylic acid) and cross-linked network materials, which are potentially useful in various industrial applications (Hoogenboom et al., 2005).
5. Interaction with Biological Systems
The interaction of poly(acrylic acid) derivatives with biological systems, such as cell membranes, is a subject of interest. These derivatives can modify the properties of phospholipid vesicle membranes in a pH-dependent manner, indicating potential applications in drug delivery and biosensing technologies (Seki & Tirrell, 1984).
Propiedades
IUPAC Name |
(E)-3-(3-bromo-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c1-3-17-10-7-8(4-5-11(14)15)6-9(13)12(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHUJDUHQIIGPP-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=CC(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-Bromo-5-ethoxy-4-methoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



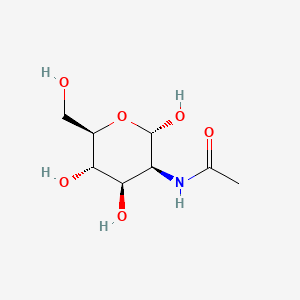
![4-Methyl-2-[(2-pyridinylamino)methyl]phenol](/img/structure/B1617355.png)
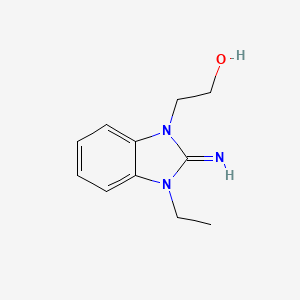
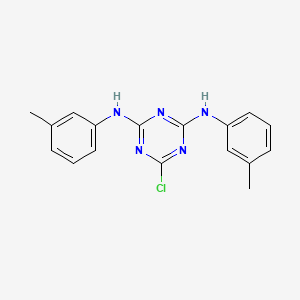
![3-Ethyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1617361.png)
![2-[5-(Trifluoromethyl)isoxazol-3-yl]phenol](/img/structure/B1617362.png)
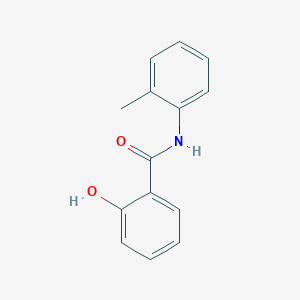
![(2S)-2-[(4-acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1617364.png)
![3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid](/img/structure/B1617365.png)
